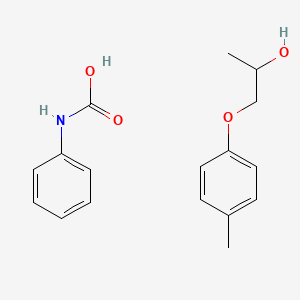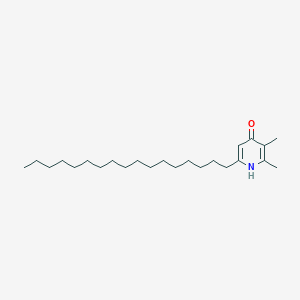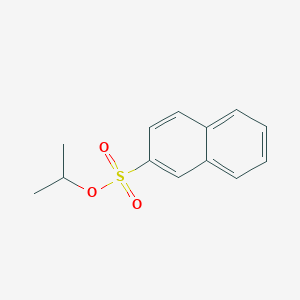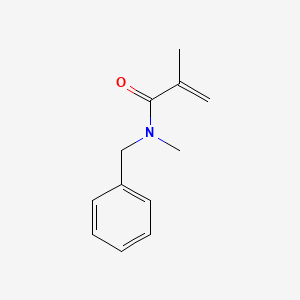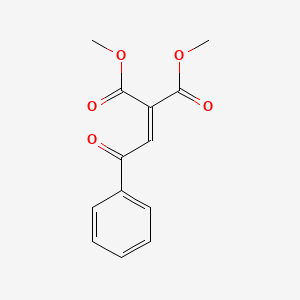
Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester is a chemical compound with the molecular formula C13H12O5 It is known for its unique structure, which includes a phenyl group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. One common method includes the reaction of propanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Applications De Recherche Scientifique
Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The phenyl group may also contribute to the compound’s reactivity and binding affinity with specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanedioic acid, (2-oxo-2-phenylethylidene)-, diethyl ester
- Propanedioic acid, (2-oxo-2-phenylethylidene)-, dipropyl ester
Uniqueness
Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester is unique due to its specific ester group and phenyl substitution, which confer distinct reactivity and properties compared to its analogs. The dimethyl ester variant may exhibit different solubility, reactivity, and biological activity compared to diethyl or dipropyl esters.
Propriétés
Numéro CAS |
64677-34-5 |
|---|---|
Formule moléculaire |
C13H12O5 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
dimethyl 2-phenacylidenepropanedioate |
InChI |
InChI=1S/C13H12O5/c1-17-12(15)10(13(16)18-2)8-11(14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
ZVKCSFYFUNORQQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC(=O)C1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



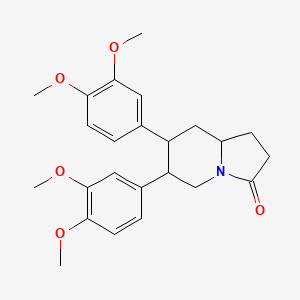


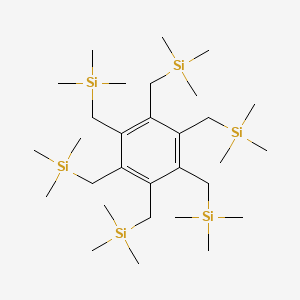
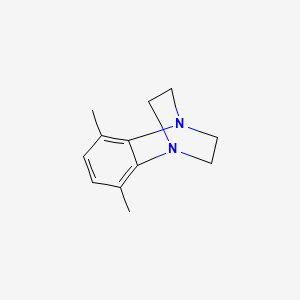
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)


![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
